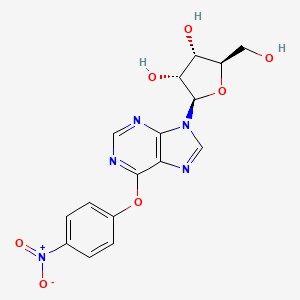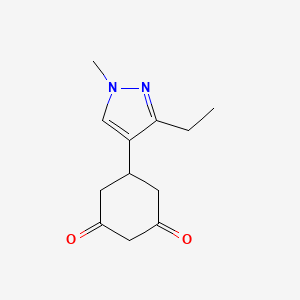
5-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This specific compound features a cyclohexane-1,3-dione moiety, which adds to its chemical complexity and potential reactivity.
准备方法
The synthesis of 5-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione typically involves the reaction of 3-ethyl-1-methyl-1H-pyrazole with cyclohexane-1,3-dione under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
5-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or cyclohexane ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
科学研究应用
5-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
相似化合物的比较
5-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione can be compared with other similar compounds, such as:
3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound shares the pyrazole core but has a carboxylic acid group instead of the cyclohexane-1,3-dione moiety.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar to the previous compound but with a chloro substituent, which can influence its reactivity and biological activity.
1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid: Another related compound with a different substitution pattern on the pyrazole ring.
The uniqueness of this compound lies in its combination of the pyrazole ring with the cyclohexane-1,3-dione moiety, which imparts distinct chemical and biological properties that are not observed in the other similar compounds.
属性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC 名称 |
5-(3-ethyl-1-methylpyrazol-4-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C12H16N2O2/c1-3-12-11(7-14(2)13-12)8-4-9(15)6-10(16)5-8/h7-8H,3-6H2,1-2H3 |
InChI 键 |
ZWJSKJFQBOIFEO-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN(C=C1C2CC(=O)CC(=O)C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


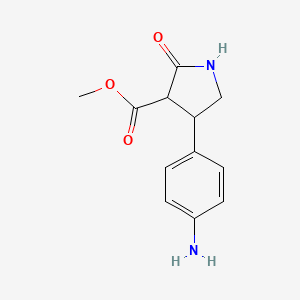
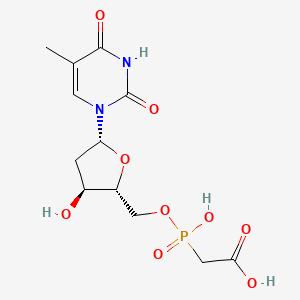

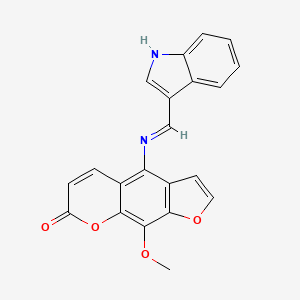
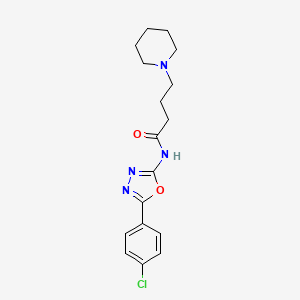

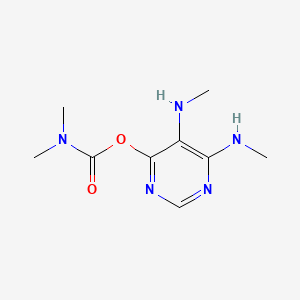
![4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B12913996.png)

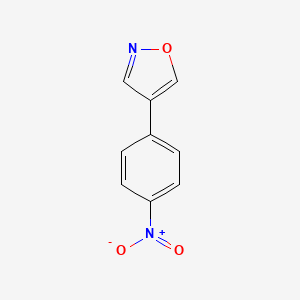

![3-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12914022.png)
